3,4-diphenyl-1H-pyrazol-5-amine chemical structure and properties
3,4-diphenyl-1H-pyrazol-5-amine chemical structure and properties
This technical guide provides a comprehensive analysis of 3,4-diphenyl-1H-pyrazol-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, structural dynamics, and pharmacological applications.
CAS: 63633-46-5 | Formula: C₁₅H₁₃N₃ | MW: 235.29 g/mol
Executive Summary
The 3,4-diphenyl-1H-pyrazol-5-amine scaffold represents a critical "hinge-binding" motif in kinase inhibitor discovery. Unlike its 3,5-diphenyl isomer, the 3,4-substitution pattern introduces specific steric constraints that force the phenyl rings out of planarity. This atropisomeric potential allows for selective targeting of hydrophobic pockets within enzyme active sites (e.g., p38 MAPK, CDK2, and VEGFR). This guide details the structural tautomerism, validated synthetic protocols, and physicochemical properties necessary for utilizing this compound in drug development.
Physicochemical Profile
The following data consolidates experimental and predicted properties for the 3,4-diphenyl isomer. Note the distinct melting point depression compared to the 3,5-isomer (~202°C), attributed to steric strain between the adjacent phenyl rings.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 143 – 146 °C | Distinct from 3,5-isomer (200-203°C) [1] |
| pKa (Calculated) | ~3.5 (pyrazole NH), ~1.5 (amine) | Weakly basic; protonates at N2 |
| LogP | 3.2 – 3.5 | High lipophilicity due to diphenyl motif |
| Solubility | DMSO (>50 mg/mL), MeOH (Moderate) | Insoluble in water; sparingly soluble in DCM |
| H-Bond Donors | 3 (NH₂, ring NH) | Critical for hinge region interaction |
| H-Bond Acceptors | 2 (Ring N, amine N) |
Structural Dynamics & Tautomerism
The reactivity and binding mode of 5-aminopyrazoles are governed by annular tautomerism. In solution, the compound exists in equilibrium between three forms. For the 3,4-diphenyl derivative, the 1H-amino tautomer is thermodynamically favored over the imino form due to the preservation of aromaticity in the pyrazole ring.
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton shifts defining the reactive species.
Key Structural Insight: The adjacent phenyl groups at positions 3 and 4 induce a non-planar conformation (propeller-like twist) to minimize steric clash. This twist is essential for fitting into the "gatekeeper" regions of kinase hydrophobic pockets, distinguishing it from planar fused-ring systems.
Synthetic Methodology
The most robust synthesis involves the cyclocondensation of hydrazine with
Protocol: Cyclocondensation Route
-
Precursor:
-Cyanodeoxybenzoin (prepared via condensation of phenylacetonitrile and ethyl benzoate). -
Reagent: Hydrazine hydrate (N₂H₄·H₂O).
-
Solvent: Ethanol or n-Butanol (for higher temperature).
Step-by-Step Workflow
-
Charge: Dissolve 10 mmol of
-cyanodeoxybenzoin in 20 mL of absolute ethanol. -
Addition: Add 15 mmol (1.5 eq) of hydrazine hydrate dropwise. Caution: Exothermic.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Workup: Cool to room temperature. Pour reaction mixture into 100 mL ice-water.
-
Isolation: Filter the precipitate. Wash with cold water (x3) and cold ethanol (x1).
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.
Reaction Logic Diagram
[3]
Medicinal Chemistry Applications
The 3,4-diphenyl-1H-pyrazol-5-amine motif functions as a bi-dentate hinge binder . In the ATP-binding pocket of protein kinases, the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form hydrogen bonds with the kinase hinge region backbone.
Mechanism of Action[4][5][6]
-
Hinge Binding: Mimics the adenine ring of ATP.[1]
-
Hydrophobic Interactions: The C3-phenyl group typically occupies the hydrophobic pocket I (gatekeeper region), while the C4-phenyl can interact with the solvent-exposed front regions or induce conformational changes in the P-loop.
-
Selectivity: The steric bulk of the diphenyl system restricts binding to kinases with larger hydrophobic pockets (e.g., p38 MAP Kinase, Src family) [2].
Analytical Characterization
To validate the synthesis, the following spectral features must be observed.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.0–12.5 ppm (br s, 1H, Pyrazole-NH). Disappears on D₂O exchange.
- 7.10–7.50 ppm (m, 10H, Aromatic protons). Complex overlapping multiplets due to two phenyl rings.
- 5.0–6.0 ppm (br s, 2H, -NH₂). Broad signal, chemical shift varies with concentration/water content.
-
¹³C NMR (DMSO-d₆):
-
Expect signals around 155 ppm (C5-NH₂), 140–130 ppm (Aromatic carbons), and ~105 ppm (C4-pyrazole quaternary carbon, shielded by amine resonance).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 236.12.
-
References
-
ChemBK. (n.d.). 1H-Pyrazol-3-amine, 4,5-diphenyl- Properties. Retrieved January 29, 2026, from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025).[2][3] 3,4-diphenyl-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles. Retrieved from [Link]
